

"Methyl 2-bromo-5-(trifluoromethoxy)benzoate" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Cat. No.: B1353770

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A comprehensive analysis of the spectroscopic properties of "**Methyl 2-bromo-5-(trifluoromethoxy)benzoate**" is crucial for its unequivocal identification and characterization in research and development settings. This technical guide provides a detailed overview of the standard methodologies used to acquire Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental data for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** (CAS: 1150114-81-0) is not publicly available in the referenced databases, this document outlines the protocols to obtain and interpret such data, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables are structured to present the anticipated spectroscopic data for **Methyl 2-bromo-5-(trifluoromethoxy)benzoate**. In a typical analysis, these tables would be populated with experimental values.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Expected ~3.9	s	-	3H	-OCH ₃
Expected ~7.3-7.8	m	-	3H	Ar-H

Note: The expected chemical shifts are estimations based on the structure and would be confirmed by experimental data.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Expected ~53	-OCH ₃
Expected ~115-135	Ar-C
Expected ~121 (q)	-OCF ₃
Expected ~148	C-OCF ₃
Expected ~165	C=O

Note: The assignments are predicted based on the chemical structure. DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ signals.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Expected ~3100-3000	m	C-H stretch (aromatic)
Expected ~2960-2850	w	C-H stretch (methyl)
Expected ~1730	s	C=O stretch (ester)
Expected ~1250-1000	s	C-O stretch, C-F stretch
Expected ~800-600	m	C-Br stretch

Note: s = strong, m = medium, w = weak.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Expected ~298/300	-	[M] ⁺ (Molecular ion with Br isotopes)
Expected ~267/269	-	[M-OCH ₃] ⁺
Expected ~239/241	-	[M-COOCH ₃] ⁺

Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 5-10 mg of **Methyl 2-bromo-5-(trifluoromethoxy)benzoate** is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical

parameters:

- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

3. ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer. A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom. Typical parameters include:

- Pulse Angle: 30-45 degrees
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, depending on sample concentration)
- Spectral Width: 0 to 220 ppm

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are conducted to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.^[1]

1. Sample Preparation: For a solid sample, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin

film can be prepared by dissolving the sample in a volatile solvent like dichloromethane, depositing a drop onto a KBr or NaCl plate, and allowing the solvent to evaporate.[2][3]

2. Data Acquisition: The spectrum is recorded over the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

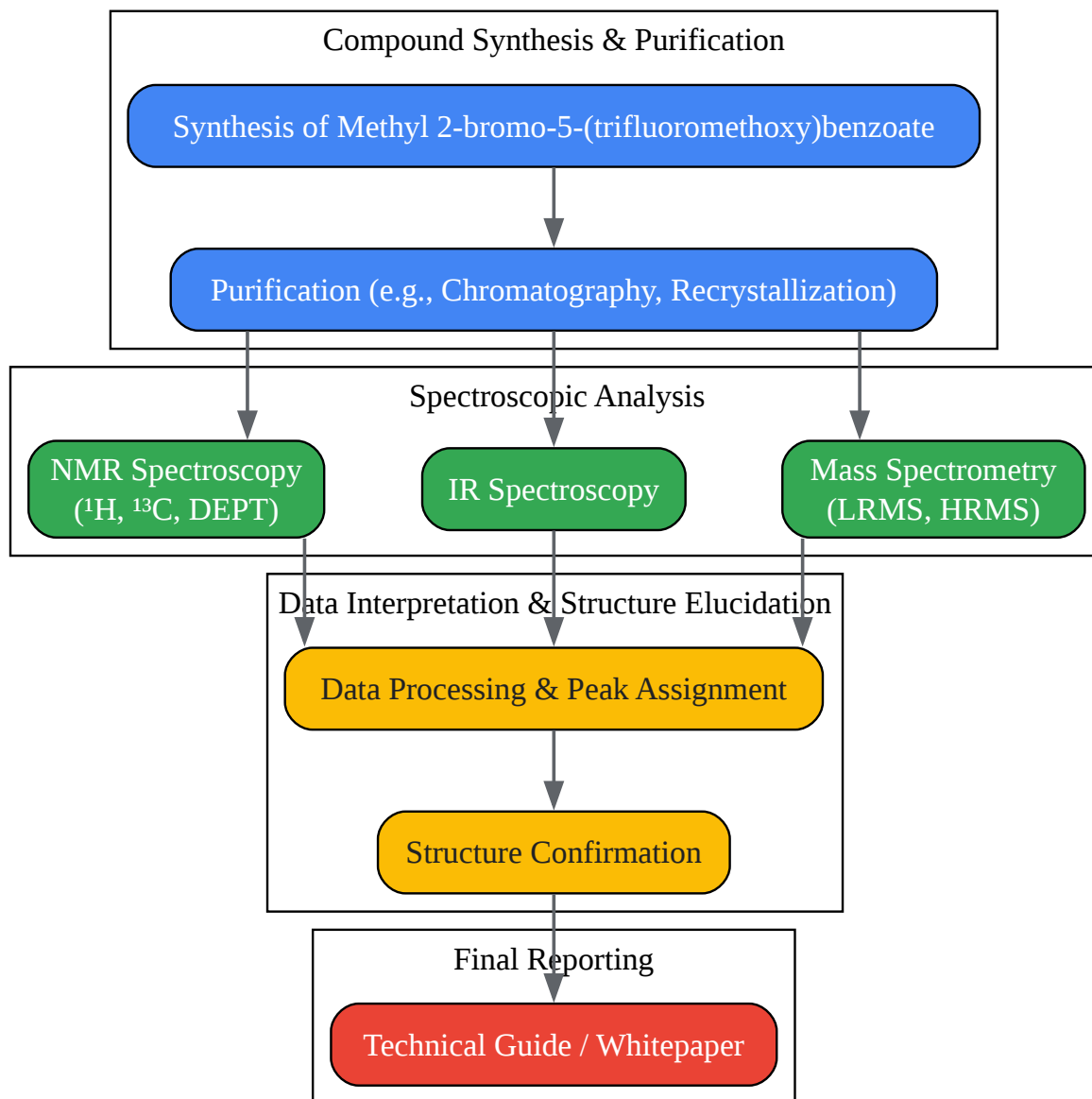
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[5]

1. Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range for analysis.

2. Ionization and Analysis: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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- To cite this document: BenchChem. ["Methyl 2-bromo-5-(trifluoromethoxy)benzoate" spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353770#methyl-2-bromo-5-trifluoromethoxy-benzoate-spectroscopic-data-nmr-ir-ms]

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